molecular formula C11H12N2 B6151898 8-ethylquinolin-5-amine CAS No. 1862837-22-6

8-ethylquinolin-5-amine

Cat. No. B6151898
CAS RN: 1862837-22-6
M. Wt: 172.2
InChI Key:
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Description

8-Ethylquinolin-5-amine is a useful research chemical compound . It has a molecular weight of 172.23 and a molecular formula of C11H12N2 . The compound is characterized by a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to this compound, involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This process can be conducted using either stannic chloride or indium (III) chloride .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a complexity of 170 . The compound has a topological polar surface area of 38.9Ų . The InChI key for the compound is GDGXTOISXJKYSV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinolin-8-amines, which are structurally related to this compound, have been used in the field of C–H bond activation/functionalization . The reactions involve intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 172.23 and a molecular formula of C11H12N2 . It has a heavy atom count of 13, a rotatable bond count of 1, and an XLogP3 of 2.2 .

Mechanism of Action

While the specific mechanism of action for 8-ethylquinolin-5-amine is not mentioned in the retrieved papers, quinolin-8-amines, which are structurally related, have been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .

Future Directions

While specific future directions for 8-ethylquinolin-5-amine are not mentioned in the retrieved papers, quinoline and its derivatives, which include this compound, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and have potential for future applications of economic value .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-ethylquinolin-5-amine involves the conversion of 8-ethylquinoline to 8-ethylquinoline-5-carboxylic acid, followed by reduction to 8-ethylquinolin-5-amine.", "Starting Materials": [ "8-ethylquinoline", "Sodium hydroxide", "Sodium hypochlorite", "Hydrochloric acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "8-ethylquinoline is reacted with sodium hydroxide and sodium hypochlorite to form 8-ethylquinoline-5-carboxylic acid.", "The resulting acid is then reduced using sodium borohydride in methanol to yield 8-ethylquinolin-5-amine.", "The product is then purified using hydrochloric acid." ] }

CAS RN

1862837-22-6

Molecular Formula

C11H12N2

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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